

Spectroscopic Profile of 3-Bromophenacyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromophenacyl bromide

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This technical guide provides an in-depth overview of the spectroscopic data for **3-Bromophenacyl bromide** (2-bromo-1-(3-bromophenyl)ethanone), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Bromophenacyl bromide**.

^1H and ^{13}C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.^[1] The proton (^1H) and carbon-13 (^{13}C) NMR data for **3-Bromophenacyl bromide** are presented below. The ^1H NMR spectrum is characterized by signals in the aromatic region corresponding to the substituted phenyl ring and a singlet for the methylene protons adjacent to the carbonyl group.^[1]

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **3-Bromophenacyl Bromide**

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (100 MHz, CDCl ₃)	
Chemical Shift (δ) [ppm]	Description	Chemical Shift (δ) [ppm]
8.12	t, J = 1.83 Hz, 1H	190.4
7.92-7.89	m, 1H	136.5
7.75-7.72	m, 1H	135.1
7.38	t, J = 7.9 Hz, 1H	129.3
4.42	s, 2H	125.9
123.3		
30.3		

Source: Supporting Information for "A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo" (2014)[2]

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3-Bromophenacyl bromide** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[1]

Table 2: Infrared (IR) Spectroscopic Data for **3-Bromophenacyl Bromide**

Wavenumber (cm ⁻¹)	Vibrational Mode
1680 - 1700	C=O Stretch
3000 - 3100	Aromatic C-H Stretch
2850 - 2960	Aliphatic C-H (-CH ₂) Stretch
550 - 750	C-Br Stretch

Source: BenchChem (2024)[1]

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. Due to the presence of two bromine atoms, the mass spectrum of **3-Bromophenacyl bromide** exhibits a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks.

Table 3: Mass Spectrometry Data for **3-Bromophenacyl Bromide**

m/z	Assignment
276, 278, 280	[M] ⁺ (Molecular ion)
183, 185	[M - CH ₂ Br] ⁺
155, 157	[M - Br - CO] ⁺
76	[C ₆ H ₄] ⁺

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of **3-Bromophenacyl bromide**.

Synthesis of 3-Bromophenacyl Bromide

A common method for the synthesis of **3-Bromophenacyl bromide** is the bromination of 3'-bromoacetophenone.^[1]

Procedure:

- To a solution of 3'-bromoacetophenone in a suitable solvent (e.g., glacial acetic acid), elemental bromine is added dropwise at a controlled temperature (typically below 20°C).
- The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography.
- Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

- The crude product is washed with a suitable solvent (e.g., 50% ethanol) to remove impurities.^[1]
- Further purification can be achieved by recrystallization from a solvent such as 95% ethanol.^[1]

NMR Spectroscopy

Sample Preparation:

A small amount of the purified **3-Bromophenacyl bromide** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

Data Acquisition:

^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

Infrared (IR) Spectroscopy

Sample Preparation:

A gas-phase infrared spectrum can be obtained. Alternatively, a solid sample can be prepared as a KBr pellet or a Nujol mull.

Data Acquisition:

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

Sample Preparation:

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

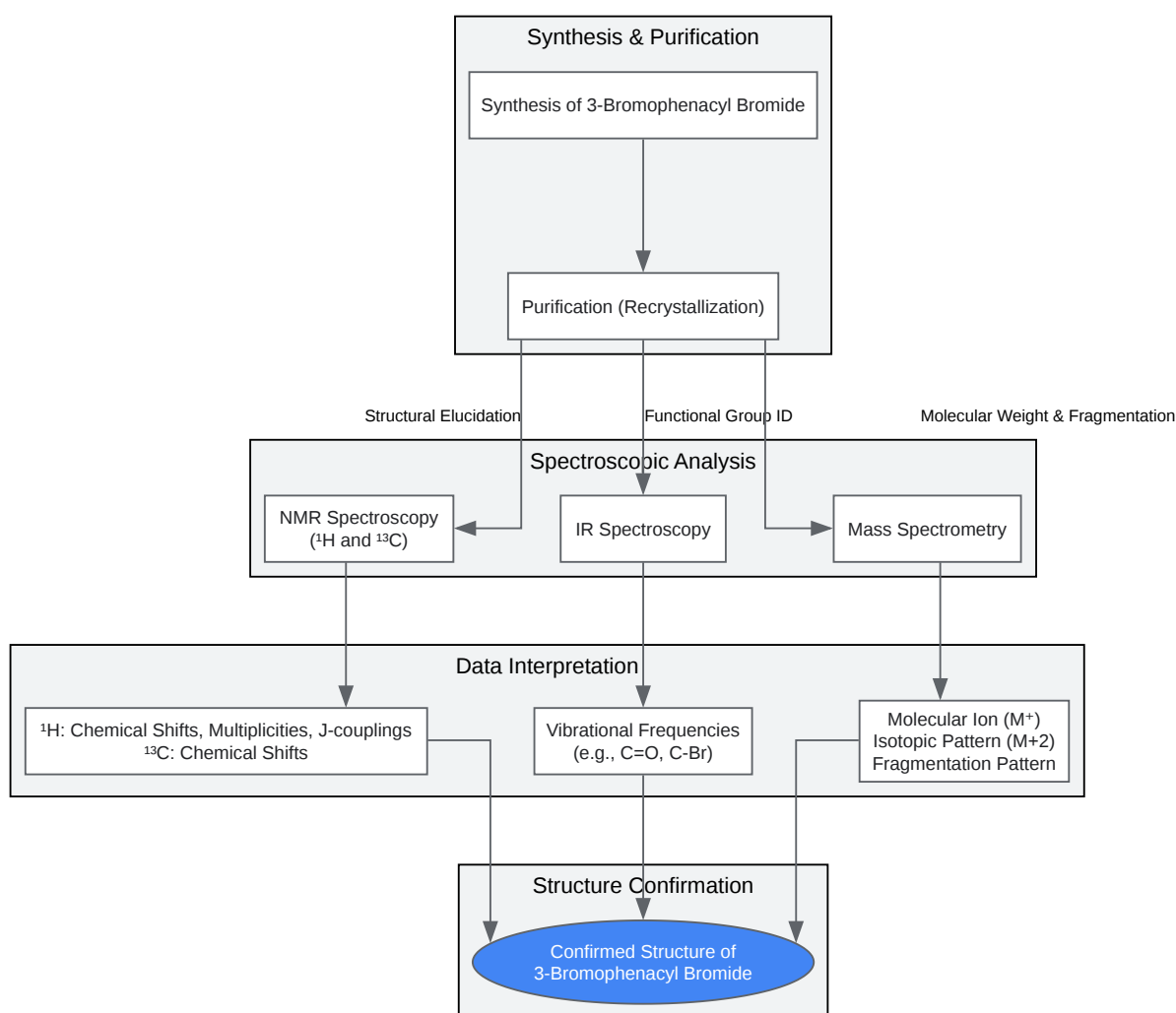
Data Acquisition:

Electron ionization (EI) is a common method for this type of compound. The instrument is set to scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Bromophenacyl bromide**.

Spectroscopic Analysis Workflow for 3-Bromophenacyl Bromide



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 3-Bromophenacyl bromide | 18523-22-3 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
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